molecular formula C13H11BrN2O2S2 B2588583 S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate CAS No. 884819-22-1

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2588583
CAS No.: 884819-22-1
M. Wt: 371.27
InChI Key: MLMJMDZYRDKFSW-UHFFFAOYSA-N
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Description

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets:

Biological Activity

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a derivative of thiazole compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-(4-bromophenyl)thiazol-2-amine with various acylating agents. The resulting thiazole derivatives are characterized by their unique structural features, which contribute to their biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-(4-bromophenyl)-thiazol-2-amine exhibit promising antimicrobial properties. The following table summarizes the antimicrobial activity of selected derivatives:

CompoundAntimicrobial ActivityComparison StandardActivity Level
p1Effective against E. coliNorfloxacinComparable
p2Effective against S. aureusFluconazoleComparable
p3Moderate activity against C. albicansFluconazoleLower
p4Effective against P. aeruginosaNorfloxacinComparable

In vitro studies using the turbidimetric method revealed that compounds p2 and p3 showed significant antimicrobial effects, comparable to standard antibiotics such as norfloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The following findings were noted:

  • Cell Viability Assays : The Sulforhodamine B (SRB) assay indicated that compound p2 exhibited the highest cytotoxicity with an IC50 value comparable to 5-fluorouracil, a standard chemotherapeutic agent .
  • Mechanism of Action : Further investigations revealed that these compounds induce apoptosis in cancer cells, primarily through the inhibition of key signaling pathways associated with cell proliferation and survival .
  • Molecular Docking Studies : Molecular docking analyses showed that the synthesized thiazole derivatives bind effectively to targets such as VEGFR-2, which is crucial for tumor angiogenesis. Compound p4 demonstrated a binding affinity similar to Sorafenib, underscoring its potential as an anticancer agent .

Case Studies

A notable study involved the synthesis and evaluation of a series of thiazole derivatives, including this compound. The study highlighted:

  • In vivo Efficacy : In animal models, these derivatives showed significant tumor reduction compared to control groups.
  • ADME Profile : The pharmacokinetic properties were assessed using computational models, indicating favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for several derivatives .

Properties

IUPAC Name

S-[2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S2/c1-8(17)19-7-12(18)16-13-15-11(6-20-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMJMDZYRDKFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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